Acid Red 13

Beschreibung

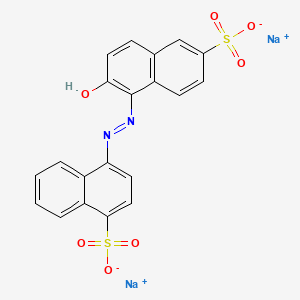

Structure

2D Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

2302-96-7 |

|---|---|

Molekularformel |

C20H14N2NaO7S2 |

Molekulargewicht |

481.5 g/mol |

IUPAC-Name |

disodium;6-hydroxy-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C20H14N2O7S2.Na/c23-18-9-5-12-11-13(30(24,25)26)6-7-14(12)20(18)22-21-17-8-10-19(31(27,28)29)16-4-2-1-3-15(16)17;/h1-11,23H,(H,24,25,26)(H,27,28,29); |

InChI-Schlüssel |

PCKFILCYJDNOLO-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)[O-])O.[Na+].[Na+] |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)O)O.[Na] |

Andere CAS-Nummern |

85283-71-2 2302-96-7 |

Verwandte CAS-Nummern |

85283-71-2 |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Targeted Synthesis of Acid Red 13 and Its Structural Analogues

The conventional synthesis of this compound is a well-established process involving two primary steps: diazotization and azo coupling. The manufacturing process begins with the diazotization of 4-Aminonaphthalene-1-sulfonic acid. rsc.org This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) with sodium nitrite (B80452) to form the corresponding diazonium salt. This intermediate is generally unstable and is used immediately in the subsequent coupling reaction. nih.gov The second step is the azo coupling of the diazonium salt with 6-Hydroxynaphthalene-2-sulfonic acid (Schaeffer's acid). rsc.orgcuny.edu This electrophilic aromatic substitution reaction yields the final product, this compound. nih.gov

The synthesis of structural analogues of this compound can be achieved by modifying either the diazo component or the coupling component. For instance, a variety of substituted anilines can be used in place of 4-Aminonaphthalene-1-sulfonic acid to introduce different functional groups onto one of the naphthalene (B1677914) ring systems. Similarly, employing different naphthol or other electron-rich aromatic compounds as coupling components can lead to a diverse range of analogues.

Advanced synthetic strategies, such as multicomponent reactions, offer efficient pathways to novel structural analogues. The Ugi four-component reaction, for example, can be employed to construct complex azo disperse dyes by reacting an acid, an amine, a carbonyl compound, and an isocyanide, followed by coupling with a diazonium salt. acs.org This approach allows for the generation of a library of structurally diverse azo dyes with potentially enhanced properties. acs.org

Development of Novel Derivatization Pathways for Functional Modification

The functional modification of this compound through derivatization can impart new properties or enable its use in specific applications, such as in proteomics research. scbt.com The hydroxyl and sulfonic acid groups on the naphthalene rings are primary targets for derivatization.

Post-synthetic modification is a powerful strategy for introducing new functionalities into azo dyes. dntb.gov.ua One approach involves a tandem diazotization process where an existing amino group on a similar dye scaffold can be converted to a diazonium salt and subsequently replaced with other functional groups like halides or coupled with other aromatic compounds to extend the chromophore. researchgate.net While this compound does not have a free amino group, this strategy could be adapted for analogues that do.

The sulfonic acid groups can be converted into more reactive functional groups like sulfonyl chlorides. These can then be reacted with a variety of nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters, respectively. This allows for the attachment of a wide array of molecular tags or functional moieties. researchgate.net

The hydroxyl group on the naphthalene ring can be derivatized through various reactions. For example, it can be alkylated to form ethers or acylated to form esters. These modifications can alter the solubility, and electronic properties of the dye.

Green Chemistry Approaches in this compound Synthesis and Modification

Traditional azo dye synthesis often involves harsh acidic conditions, low temperatures, and the use of potentially toxic solvents, leading to environmental concerns. nih.govresearchgate.net Green chemistry principles aim to address these issues by developing more environmentally benign synthetic routes.

A significant advancement in the green synthesis of azo dyes is the use of solid acid catalysts in place of corrosive liquid acids like hydrochloric acid. nih.gov Examples of such catalysts include:

Nano silica (B1680970) supported boron trifluoride (nano BF₃·SiO₂): This catalyst allows for the efficient synthesis of azo dyes under solvent-free conditions at room temperature through grinding. nih.govnih.gov This method is simple, rapid, and environmentally friendly. nih.gov

Sulfonic acid functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H): These nanoparticles can catalyze the diazo coupling reaction under solvent-free grinding conditions, offering high yields and easy catalyst recovery due to their magnetic properties. researchgate.netnih.gov

Other solid catalysts: Modified montmorillonite (B579905) K10, zeolites, and sulfated zirconia have also been used as reusable and non-corrosive catalysts for azo dye synthesis. researchgate.net

These green methods often lead to higher yields, shorter reaction times, and simpler work-up procedures compared to conventional methods. nih.govnih.gov The use of solvent-free conditions, in particular, minimizes waste and avoids the use of hazardous organic solvents. nih.govnih.gov

Mechanistic Investigations of Reaction Pathways in this compound Synthesis

The synthesis of this compound proceeds through a well-understood, two-step electrophilic aromatic substitution mechanism. nih.gov

Step 1: Diazotization The reaction is initiated by the formation of nitrous acid from sodium nitrite and a strong acid. The nitrous acid is then protonated and loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). The amino group of 4-Aminonaphthalene-1-sulfonic acid then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule leads to the formation of the diazonium salt. organic-chemistry.org The kinetics of diazotization of aminosulfonic acids can be influenced by factors such as pH and the presence of substituents. researchgate.net The use of sulfamic acid can be employed to remove excess nitrite after the reaction is complete. xingfeichemical.com

Step 2: Azo Coupling The resulting diazonium salt is a weak electrophile and reacts with an electron-rich coupling component, in this case, 6-Hydroxynaphthalene-2-sulfonic acid. The hydroxyl group of the naphthol is a strongly activating group, directing the electrophilic attack to the ortho position. The reaction proceeds via a sigma-complex intermediate, which then loses a proton to restore aromaticity and form the stable azo linkage (-N=N-), resulting in the final dye molecule. nih.govresearchgate.net The presence of the sulfonic acid group on the coupling component can influence the position of the azo coupling. mdpi.com

Modern computational methods, such as Density Functional Theory (DFT), are increasingly being used to investigate the mechanisms of azo dye synthesis in greater detail. researchgate.netnih.govnih.gov DFT calculations can be used to model the structures of reactants, intermediates, and transition states, as well as to calculate reaction energies and activation barriers. acs.orgresearchgate.net Such studies can provide valuable insights into the reaction pathway and help in the design of more efficient synthetic routes. acs.org For example, DFT studies on the degradation of azo dyes have helped to elucidate the mechanism of bond cleavage. acs.org

Advanced Spectroscopic and Physico Chemical Characterization

High-Resolution NMR Spectroscopy for Molecular Structure Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. While detailed, publicly accessible ¹H, ¹³C, and ¹⁵N NMR spectral assignments for Acid Red 13 are not extensively documented in peer-reviewed literature, its structural confirmation is a standard procedure for chemical suppliers. The elucidation of its complex structure relies on a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would present a complex pattern of signals corresponding to the various protons on the naphthalene (B1677914) and biphenyl (B1667301) rings. The chemical shifts would be influenced by the electron-withdrawing sulfonate groups and the electron-donating amino groups, leading to a dispersion of signals in the aromatic region. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets, and multiplets), providing crucial information about the substitution pattern on the aromatic rings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each chemically non-equivalent carbon atom in this compound would give rise to a distinct signal. The chemical shifts of these signals are highly informative about the local electronic environment of each carbon atom. For instance, carbons in the aromatic rings are expected to resonate in the 110-160 ppm range, with those directly attached to electronegative atoms (like nitrogen or sulfonate groups) appearing at the lower field (higher ppm) end of this range.

2D NMR Spectroscopy: To definitively assign all proton and carbon signals and to piece together the molecular structure, 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to trace out the spin systems within the naphthalene and biphenyl fragments.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached, providing a direct link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting the different structural fragments of the molecule, such as the naphthalene and biphenyl rings through the azo linkages.

A study on a similar molecule, (E)-1-(4-Methoxyanthracen-1-yl)-2-phenyldiazene, highlights the use of the Gauge-Invariant Atomic Orbital (GIAO) approach within Density Functional Theory (DFT) to compute ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data for accurate assignments.

| NMR Technique | Information Gained |

| ¹H NMR | Number and environment of protons, connectivity through spin-spin coupling. |

| ¹³C NMR | Number and environment of carbon atoms, nature of the carbon skeleton. |

| COSY | Identifies coupled protons within the same spin system. |

| HSQC | Correlates protons to their directly attached carbons. |

| HMBC | Establishes long-range (2-3 bond) connectivity between protons and carbons. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule and for studying non-covalent interactions.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is characterized by a series of absorption bands that correspond to the specific vibrational modes of its functional groups. Analysis of similar azo dyes and related compounds allows for the following tentative assignments:

-OH and -NH Stretching: A broad band in the region of 3400-3300 cm⁻¹ can be attributed to the stretching vibrations of -NH groups.

Aromatic C-H Stretching: Bands in the 3100-3000 cm⁻¹ region arise from the stretching of C-H bonds on the naphthalene and biphenyl rings.

Azo N=N Stretching: The characteristic stretching vibration of the azo group (-N=N-) is expected to appear in the 1458-1411 cm⁻¹ range.

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region are due to the stretching vibrations of the C=C bonds within the aromatic rings.

Sulfonate Group Vibrations: The sulfonate groups (SO₃⁻) would give rise to strong absorption bands corresponding to their symmetric and asymmetric stretching modes. The S=O stretching is typically observed in the 1141-1010 cm⁻¹ range.

C-N Stretching: The stretching vibration of the C-N bond is expected in the 1382-1049 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. It is particularly sensitive to the non-polar and symmetric vibrations in a molecule. For this compound, Raman spectroscopy would be highly effective for observing the N=N stretching vibration of the azo group and the symmetric breathing modes of the aromatic rings. The Infrared and Raman Users Group (IRUG) has a reference spectrum for Fast Red E (this compound), which can be used for comparative analysis. In a study of raw and dyed polyacrylonitrile (B21495) fibers, both micro-Raman and micro-FT-IR were utilized to characterize the dyes, demonstrating the complementary nature of these techniques.

| Vibrational Mode | Expected FT-IR Range (cm⁻¹) | Expected Raman Signal |

| -NH Stretching | 3400-3300 | Weak |

| Aromatic C-H Stretching | 3100-3000 | Strong |

| Azo N=N Stretching | 1458-1411 | Strong |

| Aromatic C=C Stretching | 1600-1450 | Strong |

| S=O Stretching | 1141-1010 | Medium |

| C-N Stretching | 1382-1049 | Medium |

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions and Aggregation Phenomena

UV-Visible Absorption Spectroscopy: This technique is fundamental to understanding the electronic transitions that give this compound its characteristic color. The UV-Vis spectrum of an aqueous solution of this compound exhibits a strong absorption maximum (λmax) in the visible region. The aggregation behavior of this compound in aqueous solutions has been investigated using visible absorption spectroscopy. The λmax is influenced by the number of sulfonate groups, with a higher number of these groups leading to lower aggregation constants. The aggregation process for this compound is reported to be exothermic, as the aggregation constants decrease with increasing temperature. In a study of the interaction between Acid Red 266 and a cationic surfactant, a bathochromic shift (a shift to longer wavelengths) of the λmax was observed, indicating strong intermolecular interactions.

Fluorescence Spectroscopy: While many azo dyes are not highly fluorescent, some, like this compound, exhibit fluorescence that can be used to probe their electronic properties and interactions. A study on new azo compounds linked to 1,8-naphthalimide (B145957) demonstrated that compounds with azo dye structures and highly conjugated double bonds can fluoresce, with the quantum efficiency often increasing with the number of condensed rings. The fluorescence of dyes can be sensitive to their environment, including solvent polarity and aggregation state. The interaction of azo dyes with biomolecules like bovine serum albumin (BSA) has been studied using fluorescence spectroscopy, revealing quenching or shifts in the emission spectrum upon binding.

| Spectroscopic Parameter | Observation for this compound and Related Dyes | Significance |

| λmax (UV-Vis) | Around 526 nm (in some studies) | Corresponds to the electronic transition responsible for the red color. |

| Aggregation | Forms aggregates in aqueous solution, influenced by sulfonate groups and temperature. | Affects solubility, color, and interactions with other molecules. |

| Fluorescence Emission | Can exhibit fluorescence, sensitive to environment and binding. | Provides insights into excited state properties and intermolecular interactions. |

Mass Spectrometry (e.g., ESI-MS) for Structural Confirmation and Degradation Product Identification

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of polar and ionic compounds like this compound.

An analysis of this compound using LC-DAD-MSn (Liquid Chromatography-Diode Array Detection-Tandem Mass Spectrometry) has been reported. In such an analysis, the mass spectrum would show the molecular ion, and tandem MS (MS/MS) would be used to induce fragmentation. The fragmentation pattern provides a fingerprint of the molecule, with cleavage often occurring at the weaker bonds, such as the azo linkages. This allows for the identification of the constituent parts of the molecule. A study on the fragmentation of Congo Red, another azo dye, showed cleavage between the nitrogen atoms of the azo group.

Mass spectrometry is also a crucial tool for identifying the products of dye degradation. For instance, LC-MS/MS has been used to detect the degradation products of Acid Black 210, revealing the formation of phenolic compounds and smaller organic acids. Similarly, the mutagenic potential of the azo dye Disperse Red 13 and its oxidation and reduction products have been investigated, with HPLC-DAD and GC/MS being used to identify the resulting compounds.

| Mass Spectrometry Technique | Application to this compound |

| ESI-MS | Determination of the molecular weight of this compound. |

| MS/MS | Elucidation of the molecular structure through fragmentation analysis. |

| LC-MS | Separation and identification of this compound from complex mixtures. |

| LC-MS/MS | Identification and structural characterization of degradation products. |

Single Molecule Spectroscopy for Localized Environmental Probing

Single Molecule Spectroscopy (SMS) encompasses a range of techniques that allow for the study of individual molecules, thereby providing insights that are often obscured by the ensemble averaging of traditional spectroscopic methods. These techniques are particularly powerful for probing heterogeneous environments and dynamic processes.

While there are no specific SMS studies focused solely on this compound in the available literature, the principles of these techniques are applicable to understanding its behavior at a fundamental level. For example, single-molecule fluorescence spectroscopy could be used to study the diffusion of individual this compound molecules within a porous material or their binding kinetics to a single fiber of a textile.

Fluorescence correlation spectroscopy (FCS), a related technique, has been used to study dye-substrate interactions and the diffusion of fluorescent dyes near surfaces. The application of SMS to study acid-base chemical gradients using Nile Red as a probe demonstrates the potential of these methods to investigate localized chemical environments. The development of DNA-dye assembly-based single-molecule fluorescence lifetime imaging probes further highlights the advancing capabilities in this field.

| Single Molecule Technique | Potential Application to this compound |

| Single-Molecule Fluorescence | Studying diffusion and binding of individual dye molecules. |

| Fluorescence Correlation Spectroscopy (FCS) | Measuring diffusion coefficients and concentrations in localized environments. |

| Super-Resolution Microscopy | Imaging the distribution of this compound on surfaces with nanoscale resolution. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to investigating the electronic structure and properties of molecules like Acid Red 13. mdpi.com DFT methods are favored for their balance of computational cost and accuracy in calculating ground-state properties such as molecular geometry, electron density, and total energy. researchgate.net Functionals like B3LYP are commonly used to optimize molecular structures and calculate various chemical parameters. iau.ir

Once the geometry of this compound is optimized, further analysis can reveal key aspects of its chemical nature. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to understanding chemical reactivity. mdpi.comaimspress.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. nih.gov The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial descriptor of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. mdpi.comirjweb.com

For instance, in a study on the related azo dye Acid Red 33, DFT calculations at the B3LYP/6-31G* level were used to determine its quantum chemical parameters. iau.ir This type of analysis can identify reactive sites within the molecule. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visually represents the charge distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are potential sites for chemical reactions. aimspress.com

Table 1: Illustrative Quantum Chemical Parameters for an Azo Dye (Acid Red 33) Calculated via DFT This table presents data for the related compound Acid Red 33 to illustrate the outputs of quantum chemical calculations.

| Parameter | Description | Illustrative Value (kcal/mol) | Source |

| Total Energy (ΔE) | The total energy of the molecule in its optimized geometry. A negative value indicates stability. | -10.33 | iau.ir |

| Gibbs Free Energy (ΔG) | The free energy change, indicating the spontaneity of a process. A negative value suggests a thermodynamically favorable interaction. | -10.27 | iau.ir |

| Enthalpy (ΔH) | The heat content of the system. A negative value indicates an exothermic process. | -10.33 | iau.ir |

| Data derived from a study on the adsorption of Acid Red 33 on a Boron Nitride Nanotube. iau.ir |

Molecular Dynamics Simulations of this compound Behavior in Various Media

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. ki.se This technique allows researchers to model the behavior of this compound in different environments, such as in aqueous solutions, organic solvents, or interacting with surfaces and macromolecules. mdpi.com By simulating the interactions between the dye molecule and its surroundings, MD can provide detailed insights into solvation processes, conformational changes, and the formation of aggregates. researchgate.netnih.gov

For example, MD simulations could be used to understand how this compound molecules behave in water, predicting their hydration shells and tendency to stack or aggregate. The simulations can also model the interaction of the dye with materials used in dyeing processes or wastewater treatment. In a study on the interaction of various azo dyes, including the structurally related Disperse Red 13, with DNA, molecular docking—a related computational technique—was used to predict the binding conformations and interactions at a molecular level. mdpi.com Such simulations revealed that the dyes could bind to the minor groove of DNA. mdpi.com Similarly, MD simulations could elucidate the dynamic binding process of this compound to proteins or other biological macromolecules. ki.semdpi.com

The process involves setting up a simulation box containing the molecule of interest (this compound) and the surrounding medium (e.g., water molecules). The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom over a set period, providing a virtual movie of molecular behavior. mdpi.com

Prediction of Structure-Reactivity Relationships and Spectroscopic Properties

Computational chemistry is instrumental in establishing quantitative structure-activity relationships (QSAR) and structure-reactivity relationships (QSRR). acs.orgpitt.edu These models correlate the chemical structure of a molecule with its physical properties or biological activity. For this compound, theoretical calculations can predict how modifications to its molecular structure—such as adding or changing substituent groups—would affect its reactivity, color, and other properties. rsc.orgresearchgate.net For instance, DFT calculations can be used to determine how different electron-donating or electron-withdrawing groups would alter the HOMO-LUMO gap, thereby tuning the dye's reactivity. researchgate.net

Furthermore, computational methods can accurately predict various spectroscopic properties. Time-dependent density functional theory (TD-DFT) is a powerful tool for calculating electronic absorption spectra (UV-Vis), predicting the wavelength of maximum absorbance (λmax). researchgate.netmdpi.com These theoretical predictions can be compared with experimental data to validate both the computational method and the experimental findings. researchgate.net Changes in λmax upon protonation or in different solvents (solvatochromism) can also be modeled. researchgate.net

Calculations can also predict nuclear magnetic resonance (NMR) chemical shifts. nih.govdergipark.org.tr The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate 1H and 13C NMR chemical shifts with a high degree of accuracy, which aids in the structural characterization of the molecule and its derivatives. mdpi.comresearchgate.net

Table 2: Example of Predicted vs. Experimental Spectroscopic Data for a Monoazo Dye This table illustrates the comparison between computationally predicted and experimentally measured data for a related N,N-dimethylaniline-based azo dye.

| Spectrum | Parameter | Calculated Value | Experimental Value | Source |

| UV-Vis | λmax (in DMSO) | 458 nm | 460 nm | researchgate.net |

| 1H-NMR | Aromatic Protons (δ, ppm) | 6.9-8.5 | 6.8-8.1 | dergipark.org.tr |

| 13C-NMR | Aromatic Carbons (δ, ppm) | 28.4-194.8 | 27.2-197.7 | dergipark.org.tr |

| Calculations performed using DFT (B3LYP) methods. researchgate.netdergipark.org.tr |

In Silico Design of this compound-Based Functional Molecules

In silico design leverages computational power to create novel molecules with desired properties before they are synthesized in a laboratory. researchgate.netmdpi.com Starting with the basic scaffold of this compound, researchers can virtually create a library of derivative compounds by modifying functional groups. These new virtual molecules can then be screened for specific properties using the computational methods described previously. mdpi.com

This rational design process can accelerate the discovery of new functional materials. researchgate.net For example, if the goal is to develop a new dye with a specific color, TD-DFT calculations can predict the absorption spectra of various derivatives to identify the most promising candidates. acs.org If the aim is to create a sensor, molecular docking and MD simulations can be used to design a molecule that binds selectively and strongly to a target analyte. rroij.com

The workflow for in silico design typically involves several steps, from initial concept to final experimental validation. This approach saves significant time and resources by focusing laboratory efforts on compounds that are computationally predicted to have the highest potential for success. nih.gov

Table 3: General Workflow for In Silico Design of Functional Molecules

| Step | Action | Computational Tools | Objective |

| 1. Scaffolding | Select the core molecular structure (e.g., this compound). | Chemical Drawing Software | Define the starting point for new designs. |

| 2. Virtual Library Generation | Introduce various functional groups at different positions on the scaffold. | Automated Scripting, Combinatorial Chemistry Software | Create a diverse set of candidate molecules. |

| 3. Property Prediction | Calculate key properties for each candidate molecule in the library. | DFT, TD-DFT, QSAR | Screen for desired electronic, spectroscopic, or binding properties. |

| 4. Lead Identification | Rank candidates based on predicted performance and select top leads. | Data Analysis, Scoring Functions | Identify the most promising molecules for synthesis. |

| 5. Synthesis & Validation | Synthesize the lead compounds in the lab and perform experimental tests. | N/A | Confirm if the predicted properties match the real-world performance. |

Environmental Fate, Degradation Pathways, and Advanced Remediation Technologies

Photocatalytic Degradation: Catalyst Design and Reaction Kinetics

Titanium Dioxide-Based Photocatalysis: Influence of Material Properties and Process Parameters

Titanium dioxide (TiO₂) is a widely utilized photocatalyst for the degradation of organic pollutants like Acid Red 13 due to its high photocatalytic activity, chemical stability, low cost, and non-toxicity. mdpi.comjwent.net The photocatalytic process is initiated when TiO₂ absorbs photons with energy equal to or greater than its band gap, leading to the generation of electron-hole pairs. mdpi.com These charge carriers then react with water and oxygen to produce highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), which are responsible for the degradation of the dye molecules. qut.edu.au

The efficiency of TiO₂-based photocatalysis is significantly influenced by the material properties of the catalyst. Key properties include:

Crystal Structure: TiO₂ exists in three main crystalline forms: anatase, rutile, and brookite. Anatase is generally considered the most photoactive form for the degradation of many organic pollutants. qut.edu.au A mixed-phase of anatase and rutile can sometimes exhibit enhanced photocatalytic activity due to efficient charge separation. acs.org

Particle Size and Surface Area: A smaller particle size and a larger specific surface area provide more active sites for the reaction, which generally leads to higher photocatalytic efficiency. qut.edu.au

Doping: Doping TiO₂ with metals or non-metals can modify its electronic and optical properties, such as reducing the band gap to allow for activation by visible light, thereby improving its photocatalytic performance. mdpi.com

Process parameters also play a crucial role in the degradation of this compound. These include:

pH of the solution: The pH affects the surface charge of the TiO₂ particles and the speciation of the dye molecule, influencing the adsorption of the dye onto the catalyst surface, which is often a key step in the photocatalytic process. jwent.net

Catalyst loading: An optimal catalyst concentration is necessary for efficient degradation. Too low a concentration results in insufficient active sites, while too high a concentration can lead to light scattering and reduced light penetration. jwent.net

Initial dye concentration: The rate of degradation generally decreases with an increasing initial dye concentration due to the reduced light penetration and the saturation of the catalyst surface.

Light intensity: Higher light intensity generally leads to a higher rate of degradation as more photons are available to activate the catalyst and generate electron-hole pairs. qut.edu.au

Table 5: Key Factors Influencing TiO₂ Photocatalysis

| Factor | Influence on Degradation |

| Crystal Structure | Anatase phase is often the most active. qut.edu.au |

| Particle Size | Smaller particles generally lead to higher efficiency. qut.edu.au |

| Surface Area | A larger surface area provides more active sites. qut.edu.au |

| pH | Affects catalyst surface charge and dye adsorption. jwent.net |

| Catalyst Loading | An optimal concentration is required for maximum efficiency. jwent.net |

Metal-Organic Frameworks and Other Novel Photocatalytic Materials

Metal-Organic Frameworks (MOFs) have emerged as promising materials for the photocatalytic degradation of azo dyes like this compound. mdpi.com These materials, also known as coordination polymers, possess high porosity and large surface areas, making them effective photocatalysts. mdpi.com The photocatalytic process involves the generation of reactive oxygen species, such as hydroxyl (•OH) and superoxide (B77818) (O2•−) radicals, which are powerful oxidizing agents capable of breaking down complex organic pollutants into less harmful substances. kyushu-u.ac.jp

Recent research has focused on enhancing the photocatalytic efficiency of MOFs. Strategies include the development of new MOFs with complex or mixed ligand systems and the creation of composite materials by combining MOFs with metal oxides, metals, sulfides, or nitrides. mdpi.com For instance, a magnetic core-shell structured MOF, Fe3O4@SiO2/PAEDTC@MIL-101 (Fe), demonstrated high efficiency in the sonophotocatalytic degradation of Acid Red 14, a similar azo dye. mdpi.comresearchgate.net This composite material achieved a high degradation kinetics rate and could be recycled multiple times with sustained stability. mdpi.comresearchgate.net Scavenging tests confirmed that holes (h+) and hydroxyl radicals (•OH) were the primary agents responsible for the dye decomposition. mdpi.comresearchgate.net

Other novel photocatalytic materials have also been investigated for the degradation of acidic azo dyes. Titanium dioxide (TiO2) is a widely studied photocatalyst due to its non-hazardous nature, photostability, and high photocatalytic activity. jwent.net To improve its efficiency, TiO2 nanoparticles have been supported on materials like zeolites, which are microporous aluminosilicate (B74896) minerals with high ion-exchange properties and large surface areas. jwent.net A TiO2/Y-zeolite nanocomposite, synthesized via a coprecipitation method, was effective in degrading Acid Red 18. jwent.net Similarly, the use of nanoscale zero-valent iron supported on activated carbon (nZVI-AC) has shown promise for the removal of Acid Red 33. ijcce.ac.irijcce.ac.ir

| Photocatalyst | Target Dye | Key Findings | Reference |

|---|---|---|---|

| Fe3O4@SiO2/PAEDTC@MIL-101 (Fe) | Acid Red 14 | High sonophotocatalytic degradation kinetics rate (0.0327 min−1). Recyclable with over 90% stability after eight cycles. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| TiO2/Y-zeolite | Acid Red 18 | Effective degradation of the dye. jwent.net | jwent.net |

| nZVI-AC | Acid Red 33 | Optimal removal at pH 3, adsorbent dosage of 0.2 g/L, and temperature of 313 K. Followed Langmuir isotherm and pseudo-first-order kinetics. ijcce.ac.irijcce.ac.ir | ijcce.ac.irijcce.ac.ir |

Biodegradation Pathways and Bioremediation Approaches

The biodegradation of azo dyes like this compound is a complex process involving various microorganisms and enzymatic pathways. Bioremediation offers an environmentally friendly and cost-effective alternative to conventional physicochemical treatment methods. ripublication.comtandfonline.com

Fungal and Bacterial Degradation Mechanisms (e.g., Laccase Activity)

Fungi, particularly white-rot fungi, are well-suited for degrading pollutants due to their production of powerful extracellular ligninolytic enzymes, such as laccase, manganese peroxidase (MnP), and lignin (B12514952) peroxidase (LiP). nih.govjmb.or.kr Laccase, a copper-containing oxidoreductase, is one of the most studied enzymes for dye decolorization. ua.ptbepls.com It catalyzes the oxidation of a wide range of phenolic and non-phenolic compounds, using molecular oxygen as the final electron acceptor. nih.govua.pt This broad substrate specificity makes laccase effective in degrading various synthetic dyes. ua.pt For example, laccase from Pleurotus ostreatus has shown significant potential for decolorizing textile effluents. bepls.com Studies have shown that the degradation of some azo dyes can induce laccase secretion in fungi. nih.gov For instance, the degradation of Acid Red 1 by Phanerochaete chrysosporium grown on a solid substrate showed that laccase activity increased throughout the 60-hour experiment. nih.gov

Bacterial degradation of azo dyes primarily occurs through the enzymatic cleavage of the azo bond, leading to the formation of aromatic amines. frontiersin.org This initial step is often carried out by azoreductases under anaerobic conditions. frontiersin.orgencyclopedia.pub These aromatic amines can then be further degraded, often under aerobic conditions. ripublication.com Bacteria have gained significant attention for dye decolorization due to their high efficiency compared to other microbes. frontiersin.org For example, Acinetobacter radioresistens has been shown to decolorize and degrade Acid Red 37 through the action of azoreductase. omicsonline.orgresearchgate.net The degradation pathway involves the reductive cleavage of the azo bond, forming intermediate aromatic amines. omicsonline.org

| Microorganism | Enzyme | Target Dye | Degradation Findings | Reference |

|---|---|---|---|---|

| Phanerochaete chrysosporium (fungus) | Laccase | Acid Red 1 | Laccase activity increased to 437 U/L over 60 hours, though degradation was the lowest among the tested dyes. nih.gov | nih.gov |

| Acinetobacter radioresistens (bacterium) | Azoreductase | Acid Red 37 | Effective decolorization and degradation via symmetric cleavage of the azo bond. omicsonline.org | omicsonline.org |

| Trametes versicolor KCTC 16781 (fungus) | Laccase, Manganese Peroxidase | Acid Red 114 | Complete decolorization within 48 hours, with MnP and laccase activities detected. jmb.or.kr | jmb.or.kr |

Adsorption and Biotransformation by Microorganisms

Microbial remediation of dyes involves two primary mechanisms: biosorption and enzymatic degradation (biotransformation). encyclopedia.pubmdpi.com Biosorption is the binding of pollutants to the surface of microbial cells, while biotransformation involves the enzymatic conversion of the pollutant into other compounds. mdpi.comnih.gov

Living or dead microbial biomass can be used for the biosorption of dyes. dergipark.org.tr The cell walls of microorganisms contain various functional groups, such as carboxyl, amino, and hydroxyl groups, which can bind with dye molecules through physical or chemical interactions. nih.gov The efficiency of biosorption can be influenced by factors such as pH, temperature, and the initial dye concentration. mdpi.com

Biotransformation, as discussed in the previous section, relies on the metabolic activity of microorganisms to break down the dye molecules. mdpi.com This process can lead to the complete mineralization of the dye into simpler, non-toxic compounds. frontiersin.org For instance, the biotransformation of ricinoleic acid to produce gamma-decalactone (B1670016) was enhanced by adsorbing the substrate onto expanded vermiculite, which acted as a controlled delivery system for the microorganisms. jmb.or.kr This approach increased the interaction between the microorganisms and the substrate, leading to higher product yields. jmb.or.kr Similarly, the biotransformation of Acid Red 2 under aerobic conditions can lead to the formation of 2-aminobenzoic acid and N, N-dimethyl-p-phenylene diamine. academicjournals.org

Adsorption Mechanisms and Advanced Adsorbent Development

Adsorption is a widely used technique for removing dyes from wastewater due to its simplicity, high efficiency, and the potential for adsorbent regeneration. researchgate.net Research has focused on developing advanced adsorbents with high capacities and specific affinities for target pollutants.

Chitosan-Based Adsorbents: Surface Chemistry and Electrostatic Interactions

Chitosan (B1678972), a biopolymer derived from chitin, is an attractive adsorbent due to its biodegradability, non-toxicity, and the presence of amine (–NH2) and hydroxyl (–OH) functional groups. oup.comdeswater.com These functional groups play a crucial role in binding pollutants. oup.com In acidic solutions (pH below its pKa of ~6.5), the amino groups of chitosan become protonated (-NH3+), creating a positively charged surface. mdpi.comnih.gov This positive charge facilitates the electrostatic attraction of anionic dyes, such as this compound, which contain negatively charged sulfonate (-SO3−) groups. deswater.commdpi.com

Beyond electrostatic interactions, hydrogen bonding can also occur between the functional groups of chitosan and the dye molecules. acs.org The efficiency of chitosan as an adsorbent is influenced by its degree of deacetylation, molecular weight, crystallinity, and particle size. nih.gov To enhance its adsorption properties, chitosan is often modified or prepared in different morphologies like hydrogels, aerogels, powders, and nanofibers. mdpi.com For example, a study comparing four different chitosan morphologies for the removal of Acid Red 27 found that the hydrogel form exhibited the highest adsorption capacity, which was attributed to its low crystallinity and large specific surface area. mdpi.com

| Chitosan Adsorbent Morphology | Target Dye | Maximum Adsorption Capacity (mg/g) at 20°C | Key Finding | Reference |

|---|---|---|---|---|

| Hydrogel (CSH) | Acid Red 27 | 2732.2 | Highest adsorption capacity due to low crystallinity and large specific surface area. mdpi.com | mdpi.com |

| Aerogel (CSA) | Acid Red 27 | 676.7 | Adsorption capacity is influenced by crystallinity. mdpi.com | mdpi.com |

| Powder (CSP) | Acid Red 27 | 534.8 | Adsorption capacity is influenced by crystallinity. mdpi.com | mdpi.com |

| Electrospinning Nanofiber (CSEN) | Acid Red 27 | 215.5 | Lowest adsorption capacity among the tested morphologies. mdpi.com | mdpi.com |

Carbonaceous and Nanomaterial Adsorbents: Adsorption Isotherms and Kinetics

Carbonaceous materials, such as activated carbon and carbon nanotubes, are highly effective adsorbents due to their large surface areas and porous structures. ijcce.ac.irresearchgate.net Nanomaterials are also gaining attention for their enhanced adsorption properties.

The adsorption of Acid Red 18 onto multiwall carbon nanotubes (MWCNTs) has been studied, with the Langmuir isotherm providing the best fit for the experimental data, suggesting monolayer adsorption. researchgate.net The adsorption process was found to follow pseudo-second-order kinetics, indicating that chemisorption is the rate-limiting step. researchgate.net Similarly, a study on the removal of Acid Red 73 using a carbon nanotube/chitosan hydrogel also found that the adsorption conformed to the Langmuir isotherm and pseudo-second-order kinetics. nih.gov

Graphitic carbon nitride (g-C3N4) has been investigated as an adsorbent for Acid Brilliant Red. acs.org The adsorption capacity was found to be highly dependent on pH, with a significant increase in acidic conditions due to the electrostatic attraction between the protonated adsorbent and the anionic dye. acs.org The adsorption followed the Langmuir isotherm and pseudo-second-order kinetics. acs.org

Adsorption isotherm models, such as the Langmuir and Freundlich models, are used to describe the equilibrium of adsorption, while kinetic models, like the pseudo-first-order and pseudo-second-order models, provide insights into the adsorption rate and mechanism. academicjournals.orgresearchgate.net The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface. acs.org A pseudo-second-order kinetic model suggests that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons. mdpi.com

| Adsorbent | Target Dye | Best Fit Isotherm Model | Best Fit Kinetic Model | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|---|---|

| Multiwall Carbon Nanotubes (MWCNTs) | Acid Red 18 | Langmuir | Pseudo-second-order | 166.67 | researchgate.net |

| Carbon Nanotube/Chitosan Hydrogel | Acid Red 73 | Langmuir | Pseudo-second-order | 101.07 | nih.gov |

| Graphitic Carbon Nitride (U-g-C3N4) | Acid Brilliant Red | Langmuir | Pseudo-second-order | Not specified | acs.org |

| Mustard Oil Cake, Sugarcane Bagasse Ash, Water Hyacinth Leaves | Acid Red 2 | Freundlich | Pseudo-second-order | Not specified | academicjournals.org |

Synergistic Effects in Hybrid Advanced Oxidation Processes

The combination of two or more Advanced Oxidation Processes (AOPs), known as hybrid AOPs, has emerged as a promising strategy for the efficient degradation of recalcitrant organic pollutants like the azo dye this compound. The primary rationale behind this approach is the potential for synergistic effects, where the combined degradation efficiency is greater than the sum of the efficiencies of the individual processes. This synergy arises from the enhanced generation of highly reactive hydroxyl radicals (•OH) and other oxidizing species, as well as the mitigation of the limitations inherent in single AOPs. While specific research focusing exclusively on the synergistic effects of hybrid AOPs for this compound degradation is limited, studies on similar azo dyes, such as Acid Red 1 and Acid Red 73, provide valuable insights into the potential mechanisms and outcomes.

Hybrid AOPs can lead to a more comprehensive mineralization of the target compound, converting it into less harmful inorganic substances. The combination of different AOPs can address various aspects of the degradation process simultaneously, from enhancing mass transfer to increasing the catalytic activity of semiconductor materials.

Research Findings on Synergistic Degradation

Detailed investigations into various hybrid AOP systems have demonstrated significant synergistic effects in the degradation of azo dyes. These findings underscore the potential for applying similar methodologies to the treatment of wastewater containing this compound.

One notable study focused on the degradation of Acid Red 1 using a combination of photocatalysis and ozonation. researchgate.netresearchgate.net The individual processes yielded limited degradation, with photocatalysis alone achieving only 28% removal after 15 minutes. researchgate.netresearchgate.net Ozonation was more effective, reaching 95% degradation in the same timeframe. researchgate.netresearchgate.net However, the hybrid photocatalytic ozonation process demonstrated a significant synergistic effect, achieving 95% degradation in just 9 minutes. The synergy factor, which quantifies the cooperative effect of the combined processes, was calculated to be as high as 3.59, indicating a substantial enhancement in the degradation rate compared to the individual AOPs. researchgate.net

Another relevant area of research is the use of ultrasound in combination with other AOPs, such as the Fenton process or photocatalysis. The sonophotocatalytic process, for instance, has shown interesting advantages at a kinetic level due to the synergistic effect between sonolysis and photocatalysis. researchgate.net The mechanism behind this synergy is believed to involve an increased concentration of reactive radicals resulting from the action of ultrasound on peroxide species generated by both sonolysis and photocatalysis. researchgate.netresearcher.life For the degradation of Acid Red 73, a hybrid system of ultrasound-assisted persulfate oxidation activated by a Fe3O4@AC catalyst achieved nearly 100% decolorization within 10 minutes under optimal conditions. colab.ws The introduction of ultrasound into the heat-activated persulfate system significantly enhanced the reaction rate due to the physical and chemical effects of cavitation. colab.ws

The combination of hydrodynamic cavitation with the Fenton process has also been explored for the degradation of other dyes, revealing positive synergistic effects. researchgate.net The rationale for this synergy includes the enhanced generation and regeneration of •OH radicals and an increased probability of interaction between the radicals and the pollutant molecules. researchgate.net

The table below summarizes key findings from research on the synergistic effects of hybrid AOPs on various "Acid Red" dyes, which can be considered indicative of the potential for this compound degradation.

| Hybrid AOP System | Target Pollutant | Individual Process Efficiency | Combined Process Efficiency | Synergy Factor/Key Finding |

| Photocatalytic Ozonation | Acid Red 1 | Photocatalysis: 28% (15 min) Ozonation: 95% (15 min) | 95% degradation in 9 min | Synergy factor of up to 3.59 was observed. researchgate.net |

| Sonolysis + Photocatalysis | Acid Orange 8 | - | - | Synergistic effects observed, attributed to increased reactive radical concentration. researchgate.netresearcher.life |

| Ultrasound + Persulfate/Heat/Fe3O4@AC | Acid Red 73 | - | Nearly 100% decolorization in 10 min | Ultrasound significantly enhanced the reaction rate. colab.ws |

| Sonolysis + Fenton + UV | Bisphenol A | - | - | Sono-Fenton process showed positive synergy. researchgate.net |

It is important to note that the degree of synergy can be influenced by various operational parameters, including the concentration of the pollutant, the dosage of catalysts and oxidants, the pH of the solution, and the intensity of the energy source (e.g., UV light, ultrasound). Therefore, optimization of these parameters is crucial for maximizing the efficiency of hybrid AOPs in real-world applications for treating effluents containing this compound.

Interactions with Macromolecules and Material Interfaces

Aggregation Dynamics of Acid Red 13 in Aqueous Solutions

In aqueous environments, dye molecules like this compound have a tendency to self-associate into larger assemblies known as aggregates. This phenomenon is driven by factors such as the presence of aromatic rings and strong van der Waals forces, which encourage molecule-to-molecule interactions. researchgate.net The aggregation behavior of this compound is significantly influenced by the number of sulfonate groups in its molecular structure, as well as external conditions like temperature and concentration. researchgate.netscispace.com

Visible absorption spectroscopy is a key technique used to investigate the aggregation of acid dyes. researchgate.net Studies comparing this compound, which has two sulfonate groups, with other similar acid dyes reveal a distinct trend. Dyes with a higher number of sulfonate groups, and thus greater water solubility, exhibit a lower tendency to form aggregates. researchgate.net For instance, Acid Red 88, with only one sulfonate group, has a greater tendency to aggregate than this compound. Conversely, Acid Red 27, which contains three sulfonate groups, shows minimal aggregation under similar conditions. researchgate.net

The aggregation process for this compound is exothermic, meaning the aggregates tend to dissociate as the temperature increases. researchgate.net The thermodynamic characteristics of this process show that the aggregation of this compound is more enthalpic and less entropic compared to that of Acid Red 88, a direct consequence of the differing number of sulfonate groups. researchgate.net

Table 1: Factors Influencing the Aggregation of this compound

| Factor | Influence on Aggregation | Rationale |

|---|---|---|

| Number of Sulfonate Groups | Higher number decreases aggregation | Increased water solubility and electrostatic repulsion between molecules hinder aggregation. researchgate.net |

| Temperature | Increasing temperature decreases aggregation | The exothermic nature of the aggregation process means aggregates are less stable at higher temperatures. researchgate.net |

| Concentration | Increasing concentration increases aggregation | Higher proximity of dye molecules facilitates the intermolecular forces that lead to aggregation. scispace.com |

| Solvent Composition | Aggregation is higher in poor solvents | Dyes are typically fully solvated and monomeric in good solvents but aggregate in poor ones. scispace.com |

Complexation and Interaction Mechanisms with Synthetic and Biopolymers

This compound can form complexes with a variety of synthetic and biological polymers, a process governed by multiple interaction forces. The specific mechanisms depend on the chemical nature of the polymer and the ambient conditions.

With synthetic polymers , such as those used in resins or conducting polymers, interactions can be leveraged for applications like water treatment or the synthesis of novel materials. For example, acid dyes can be adsorbed onto polymer resins through a combination of electrostatic and hydrophobic interactions. mdpi.com In the synthesis of conducting polymers like polypyrrole, certain acid dyes can act as dopants or structure-directing agents, where interactions involve π-π stacking between the aromatic rings of the dye and the polymer, as well as electrostatic forces. researchgate.net

Interactions with biopolymers are particularly relevant. Chitosan (B1678972), a biopolymer derived from chitin, has been studied for its ability to bind acid dyes. Functionalized chitosan derivatives, which carry a positive charge in acidic solutions (–NH3+), readily form complexes with the negatively charged sulfonate groups (–SO3−) of acid dyes like this compound. mdpi.comnih.gov These primary electrostatic attractions are often supported by secondary interactions, including hydrogen bonding, n-π, and π-π interactions, which contribute to a stable complex. nih.gov The formation of these complexes is a key principle in using chitosan-based materials for dye removal from wastewater. mdpi.com Other research has shown that different dye types can interact with biopolymers like DNA through intercalation, where dye molecules insert themselves into the helical structure. researchgate.net

Table 2: Interaction Mechanisms of Acid Dyes with Polymers

| Polymer Type | Example Polymer(s) | Primary Interaction Mechanism(s) |

|---|---|---|

| Synthetic Polymer | Polypyrrole | π-π stacking, electrostatic interactions. researchgate.net |

| Synthetic Resin | Amberlite™ | Adsorption, chelation, electrostatic interactions. mdpi.com |

| Biopolymer | Chitosan | Electrostatic attraction between dye's sulfonate groups and polymer's protonated amine groups. mdpi.comnih.gov |

| Biopolymer | DNA | Intercalation (observed with other dyes). researchgate.net |

Mechanistic Studies of Dye-Fiber Interactions for Textile Science Applications

The application of this compound in textile dyeing is fundamentally a study of dye-fiber interactions. It is classified as an acid dye because it is typically applied from an acidic dyebath to protein fibers (like wool and silk) and synthetic polyamides (like nylon). mdpi.comnih.gov

The primary mechanism of attachment involves the formation of ionic bonds. In an acidic solution, the amine groups (–NH2) present in wool and polyamide fibers become protonated, acquiring a positive charge (–NH3+). These cationic sites on the fiber then attract the anionic sulfonate groups (–SO3−) of the this compound molecule, forming a strong electrostatic linkage. mdpi.comacs.org

Hydrogen Bonding: The presence of hydroxyl and azo groups in the dye molecule allows for the formation of hydrogen bonds with suitable groups on the fiber. mdpi.com

Hydrophobic Interactions: The aromatic, non-polar parts of the this compound molecule can associate with hydrophobic regions of the fiber, which is particularly relevant as the pH moves towards neutral. sdc.org.uk

π–π Interactions: The aromatic rings of the dye can stack with aromatic residues in the fiber or with other dye molecules already adsorbed onto the fiber. sdc.org.uk

The relative importance of these forces can depend on factors such as pH, temperature, and the specific chemical structure of the fiber. sdc.org.uk For instance, at a low pH, electrostatic forces dominate the dyeing of polyamide fibers, while at higher pH values, hydrophobic and π–π interactions become more significant. sdc.org.uk

Investigation of this compound as a Probe in Biochemical Systems (In Vitro/Ex Vivo)

While primarily known as a textile colorant, the chemical properties of this compound allow for its use as a probe or stain in certain biochemical and biological contexts, particularly for in vitro and ex vivo applications. scbt.com In vitro refers to procedures conducted in a controlled environment outside a living organism (e.g., in a test tube), while ex vivo refers to experiments on tissue in an artificial environment outside the organism after its removal. wikipedia.org

The principal application in this area is as a general protein stain, for example, in proteomics research. scbt.com The mechanism is analogous to its interaction with wool fibers. In an acidic solution, proteins expose positively charged amino acid residues (like lysine (B10760008) and arginine). This compound, being an anionic dye, binds to these positive charges through electrostatic interactions. This property allows it to be used to visualize proteins separated by techniques like gel electrophoresis.

While not a highly specific or fluorescent probe for dynamic live-cell imaging, its ability to bind strongly to proteins makes it a useful tool for staining fixed tissues (ex vivo) or for assays where total protein needs to be visualized (in vitro). Unlike advanced fluorescent probes designed to measure specific physiological parameters like pH or enzymatic activity in living systems, this compound serves as a more general histological or analytical stain. pnas.orgresearchgate.net

Table 3: Potential Applications of this compound as a Biochemical Probe

| Application Type | System | Purpose | Underlying Interaction Principle |

|---|---|---|---|

| In Vitro | Protein Gel Electrophoresis | Visualization of separated protein bands | Electrostatic binding to positively charged amino acid residues on proteins under acidic conditions. |

| In Vitro | Dot Blot/Membrane Staining | Detection of total protein transferred to a membrane | Electrostatic binding to immobilized proteins. |

| Ex Vivo | Histological Staining | Staining of protein structures in fixed tissue sections | Electrostatic and other non-covalent interactions with proteins in the tissue matrix. |

Advanced Analytical Methodologies for Research and Monitoring

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of dyes like Acid Red 13 from complex mixtures. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

Method Development: For a sulfonated azo dye such as this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. A typical method utilizes a C18 column as the stationary phase, which effectively retains the nonpolar regions of the dye molecule. The mobile phase generally consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. ejgm.co.ukjapsonline.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the dye and any potential by-products or degradation products. Detection is typically performed using a Diode-Array Detector (DAD) or a UV-Vis detector set at the maximum absorbance wavelength (λmax) of this compound, which is approximately 505-508 nm. najah.edujwent.net For more selective and sensitive detection, especially in complex matrices, HPLC can be coupled with a mass spectrometry (MS) detector. mdpi.com

Method Validation: Once developed, the HPLC method must be validated according to guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure its reliability. ejgm.co.ukjapsonline.com Validation confirms that the method is suitable for its intended purpose. Key validation parameters include selectivity, linearity, range, precision, accuracy, and sensitivity (Limit of Detection and Limit of Quantification). japsonline.commdpi.com

Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. japsonline.com

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. juniperpublishers.com

Precision: Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the relative standard deviation (RSD). mdpi.comjuniperpublishers.com

Accuracy: Determined by recovery studies, where a known amount of the dye is spiked into a sample matrix and the percentage recovered is calculated. juniperpublishers.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. mdpi.comtandfonline.com

The table below presents typical validation parameters for an HPLC method developed for the analysis of azo dyes, applicable to this compound.

| Validation Parameter | Typical Performance Characteristic | Reference |

|---|---|---|

| Linearity (R²) | > 0.999 | japsonline.commdpi.com |

| Concentration Range | 1 - 50 µg/mL | tandfonline.com |

| LOD | 0.01 - 0.1 µg/mL | mdpi.com |

| LOQ | 0.03 - 0.3 µg/mL | mdpi.com |

| Precision (RSD %) | < 2% | juniperpublishers.combohrium.com |

| Accuracy (% Recovery) | 98 - 102% | juniperpublishers.com |

Spectrophotometric Techniques for Real-time Monitoring of Reactions and Degradation

UV-Visible spectrophotometry is a straightforward and effective technique for the real-time monitoring of processes involving this compound, such as degradation studies or dyeing kinetics. This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

The degradation of this compound can be tracked by measuring the decrease in the intensity of its primary absorption peak in the visible spectrum (around 505 nm). jwent.netnih.gov This peak corresponds to the extensive chromophore system of the azo dye. As the dye molecule is broken down, for instance, through advanced oxidation processes like the Fenton reaction, the chromophore is destroyed, leading to a loss of color and a corresponding decrease in absorbance. neptjournal.comresearchgate.net

By recording spectra at regular time intervals, a kinetic profile of the reaction can be constructed. mdpi.com The degradation rate can often be modeled using pseudo-first-order kinetics, especially when the oxidizing agent is in large excess. unlv.edu

The degradation efficiency or percentage of color removal can be calculated using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100 Where A₀ is the initial absorbance and Aₜ is the absorbance at time t. nih.gov

The table below provides an example of kinetic data that could be obtained from spectrophotometrically monitoring the degradation of an acid azo dye.

| Reaction Time (min) | Absorbance at λmax | Degradation (%) | Kinetic Model | Rate Constant (k) |

|---|---|---|---|---|

| 0 | 1.250 | 0% | Pseudo-First-Order | e.g., 0.048 min⁻¹ unlv.edu |

| 10 | 0.755 | 39.6% | ||

| 20 | 0.456 | 63.5% | ||

| 40 | 0.165 | 86.8% | ||

| 60 | 0.060 | 95.2% | ||

| 90 | 0.015 | 98.8% |

Integration of Hyperspectral Imaging and Mass Spectrometry Imaging for Spatially Resolved Analysis

While HPLC and spectrophotometry provide quantitative and kinetic data, they typically require sample homogenization, which results in the loss of spatial information. Hyperspectral Imaging (HSI) and Mass Spectrometry Imaging (MSI) are powerful, non-invasive techniques that overcome this limitation by providing spatially resolved chemical information.

Hyperspectral Imaging (HSI): HSI combines digital imaging and spectroscopy to generate a "hypercube" of data, where each pixel in the image contains a full spectrum (e.g., visible-near-infrared). plos.orgresearchgate.net This technique can be used to map the distribution of this compound on a surface, such as a dyed textile. murdoch.edu.au By analyzing the reflectance spectra at each pixel, it is possible to assess the uniformity of the dyeing, detect inconsistencies, or even classify different dyes present on the same material without physical contact. researchgate.netmdpi.com Multivariate analysis techniques like Principal Component Analysis (PCA) are often applied to the hyperspectral data to distinguish between different chemical components. researchgate.net

Mass Spectrometry Imaging (MSI): MSI generates a 2D map of the chemical composition of a sample surface. nih.govrsc.org Techniques like Desorption Electrospray Ionization (DESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to ionize molecules directly from a surface, and a mass spectrum is collected for each pixel of a defined grid. acs.orgbiorxiv.org The resulting data can be used to create an image showing the spatial distribution of a specific molecule, such as this compound (based on its mass-to-charge ratio), or its degradation products. nih.gov This is particularly valuable in forensic science for analyzing dyed fibers or in conservation science for studying historical textiles. mdpi.com The integration of MSI with microscopy allows for the correlation of chemical information with high-resolution morphological features. biorxiv.org

The combination of HSI and MSI can provide a comprehensive, multi-modal understanding of a sample. For instance, HSI could be used for rapid, large-area screening of a dyed textile to identify areas of interest, followed by high-resolution MSI analysis of those specific areas to confirm the molecular identity and map the distribution of the dye and any related compounds. researchgate.net

Design of Chemical Sensors and Biosensors for this compound Detection

The development of dedicated chemical sensors and biosensors offers a route to rapid, selective, and potentially portable detection of this compound in various samples, such as industrial wastewater. x-mol.net These devices convert the recognition of the target analyte into a measurable signal. researchgate.net

Chemical Sensors: Electrochemical sensors are a prominent type of chemical sensor for dye detection. mdpi.com They typically consist of a working electrode modified with a material that selectively interacts with the dye molecule. tandfonline.com The interaction causes a change in an electrical property, such as current (amperometric sensors) or potential (potentiometric sensors), which is proportional to the dye's concentration. tandfonline.comnih.gov

For this compound, the sensor design would focus on:

Electrode Material: Glassy carbon electrodes (GCE) or screen-printed electrodes are common platforms. mdpi.com

Modification Layer: Nanomaterials like carbon nanotubes or metal nanoparticles can be used to enhance the electrode's surface area and conductivity. mdpi.com A key strategy involves creating a recognition layer using Molecularly Imprinted Polymers (MIPs). x-mol.net MIPs are synthetic polymers with custom-made binding sites that are complementary in shape, size, and functional group orientation to the target molecule (this compound), providing high selectivity. x-mol.net

Biosensors: Biosensors utilize a biological recognition element integrated with a transducer. nih.govnih.gov

Recognition Element: For this compound, a biorecognition element could be an enzyme that degrades the dye (e.g., laccase or peroxidase) or an antibody/aptamer that specifically binds to it. nih.gov

Transducer: The binding or catalytic event is converted into a signal. In an electrochemical biosensor, the enzymatic degradation of the dye could be monitored by the change in current from the redox reactions involved. researchgate.net In an optical biosensor, the binding event might cause a change in fluorescence or surface plasmon resonance. nih.gov

The table below outlines potential strategies for designing sensors for this compound.

| Sensor Type | Recognition Principle | Transduction Method | Potential Advantages |

|---|---|---|---|

| Electrochemical Chemical Sensor | Molecularly Imprinted Polymer (MIP) | Voltammetry / Amperometry | High selectivity, robustness, low cost x-mol.net |

| Electrochemical Biosensor | Enzymatic degradation (e.g., Laccase) | Amperometry | High sensitivity, based on catalytic signal amplification researchgate.net |

| Optical Biosensor | Aptamer binding | Fluorescence / Surface Plasmon Resonance (SPR) | High specificity, potential for label-free detection nih.gov |

Emerging Research Directions and Interdisciplinary Applications

Integration of Artificial Intelligence and Machine Learning in Chemical Research of Acid Red 13

ML algorithms, a subset of AI, can learn from vast datasets to perform predictions and assist in decision-making. acs.org For a compound like this compound, this could involve developing Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models. acs.org Such models could predict the dye's properties, environmental toxicity, or its performance in various applications based on its molecular structure, thereby reducing the need for extensive and time-consuming laboratory experiments. AI can enhance the ability to predict the outcomes of chemical reactions and accelerate the design and synthesis of new molecules with desired properties. researchgate.net For instance, deep learning models could be trained to predict the degradation pathways of this compound under different environmental conditions or to design novel, less persistent azo dyes with similar colorant properties.

The primary applications of AI and ML in the context of this compound research are centered on prediction, optimization, and discovery. By analyzing complex datasets, these computational tools can identify patterns and relationships that are not readily apparent to human researchers. sci-hub.se

Table 1: Potential Applications of AI/ML in this compound Research

| Application Area | AI/ML Technique | Potential Outcome |

|---|---|---|

| Property Prediction | Quantitative Structure-Property Relationship (QSPR) Models | Prediction of physicochemical properties (solubility, stability) and performance characteristics without extensive lab testing. acs.org |

| Toxicity & Hazard Assessment | Deep Neural Networks (DNNs), Support Vector Machines (SVMs) | Early-stage prediction of ecotoxicity and human health hazards, guiding safer-by-design principles. acs.org |

| Degradation Pathway Modeling | Graph-based Deep Learning | Simulation and prediction of how this compound breaks down in the environment, identifying persistent intermediates. sci-hub.se |

| New Dye Design | Generative Adversarial Networks (GANs) | In-silico design of new azo dyes with improved properties, such as enhanced biodegradability or lower toxicity. researchgate.net |

| Process Optimization | Reinforcement Learning | Optimization of synthesis and application processes to maximize efficiency and minimize waste and energy consumption. researchgate.net |

Engineering of Advanced Functional Materials Incorporating this compound as a Component

Research is exploring the use of organic dyes like this compound not merely as colorants but as active components in the fabrication of advanced functional materials. Azo dyes, due to their molecular structure featuring aromatic rings and functional groups, can be integrated into polymer matrices to create materials with novel electronic or catalytic properties. researchgate.net

One promising area is the synthesis of conducting polymers. Studies have shown that various sulfonic azo dyes can act as structure-directing agents or dopants during the polymerization of monomers like pyrrole (B145914) to form polypyrrole (PPy). researchgate.net The interaction between the dye and the polymer can occur through several mechanisms, including π-π stacking between the aromatic rings of the dye and the polymer backbone, as well as electrostatic interactions involving the charged sulfonate groups (-SO₃⁻) on the dye molecule. researchgate.net These interactions can influence the morphology and conductivity of the resulting polymer. For this compound, its two naphthalene (B1677914) rings and two sulfonic groups make it a candidate for similar applications.

The incorporation of this compound could lead to the development of materials for sensors, electrocatalysis, or wastewater treatment. For example, composite materials containing azo dyes have been investigated for their ability to adsorb other pollutants or to act as photocatalysts for degrading organic contaminants. scilit.com

Table 2: Potential Functional Materials and Applications with this compound

| Material Type | Role of this compound | Potential Application | Supporting Principle |

|---|---|---|---|

| Conducting Polymer Composite (e.g., PPy/Acid Red 13) | Structure-directing agent / Dopant | Chemical sensors, anti-static coatings, electronic devices. | Azo dyes can guide the formation of nanostructured polypyrrole, enhancing its properties. researchgate.net |

| Functionalized Adsorbent | Active surface site | Removal of heavy metals or other organic pollutants from water. | The sulfonate and hydroxyl groups on the dye molecule can act as ligands for metal ions. researchgate.net |

| Photocatalytic Material | Photosensitizer | Degradation of persistent organic pollutants under visible light. | Azo dyes can absorb light and transfer energy to a semiconductor support, enhancing its catalytic activity. bohrium.com |

| Smart Hydrogels | pH-responsive component | Controlled release systems, environmental sensors. | The ionization state of the sulfonic acid groups is pH-dependent, which can induce conformational changes in a polymer network. |

Mechanistic Understanding of Environmental Transport and Bioavailability at a Molecular Level

A critical area of emerging research is understanding the fate of this compound in the environment, focusing on the molecular-level mechanisms that govern its transport and bioavailability. Bioavailability, or the extent to which a chemical can be taken up by an organism, is heavily influenced by the compound's physicochemical properties and its interactions with the surrounding environmental matrix. epa.govmdpi.com

Furthermore, the bioavailability of a substance is linked to its ability to cross biological membranes. The relatively large size and ionic nature of the this compound molecule may limit its passive diffusion across cell membranes, but interactions with biological macromolecules are still a key area of study. Research into how its molecular structure influences its persistence and potential for bioaccumulation is crucial for a complete environmental risk assessment. acs.org

Table 3: Influence of Molecular Properties of this compound on Environmental Fate

| Molecular Property | Chemical Detail | Influence on Environmental Transport & Bioavailability |

|---|---|---|

| Ionic State | Disodium salt of a sulfonic acid; anionic in solution. wikipedia.orgscbt.com | High water solubility promotes transport in aquatic systems; electrostatic repulsion from negatively charged sediments may limit adsorption. |

| Functional Groups | Two sulfonate (-SO₃⁻) groups, one hydroxyl (-OH) group, one azo (-N=N-) group. wikipedia.org | Sulfonate groups ensure high water solubility. Hydroxyl and azo groups can form hydrogen bonds and coordinate with metal ions, affecting partitioning. researchgate.net |

| Aromatic Structure | Two naphthalene rings. wikipedia.org | Aromatic rings can engage in π-π interactions with organic matter in soil and sediment, potentially leading to adsorption. researchgate.net |

| pH Dependence | The compound's charge is stable, but environmental pH affects the charge of surfaces (soil, sediment), influencing adsorption. epa.gov | At low pH, mineral surfaces can become more positively charged, increasing the potential for adsorption of the anionic dye. |

Sustainable Chemical Engineering Principles for the Lifecycle of this compound

Applying the principles of green chemistry and green engineering is essential for mitigating the environmental impact associated with the entire lifecycle of industrial chemicals like this compound. comingcleaninc.org This approach, known as life cycle engineering, considers environmental, economic, and social factors from the design phase through to manufacturing, use, and final disposal. ethz.chmdpi.com The goal is to design products and processes that reduce or eliminate the use and generation of hazardous substances. comingcleaninc.orgresearchgate.net

For this compound, this involves a holistic assessment. The lifecycle begins with the selection of raw materials and the synthesis process. Green chemistry principles would advocate for using renewable feedstocks where possible, employing catalytic reagents instead of stoichiometric ones to reduce waste, and designing synthetic routes that maximize atom economy. researchgate.net The use of safer, less toxic solvents is also a key consideration. researchgate.net